molecular formula C8H9BrClNO2S B1435601 methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride CAS No. 2031268-71-8

methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride

Cat. No.: B1435601
CAS No.: 2031268-71-8
M. Wt: 298.59 g/mol
InChI Key: FWZNBRKFBXIRGD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride (CAS: 2031268-71-8) is a brominated heterocyclic compound featuring a fused thienopyrrole scaffold. Its molecular formula is C₈H₉BrClNO₂S, with a molecular weight of 298.58 g/mol . The hydrochloride salt enhances solubility in polar solvents, making it suitable for synthetic intermediates in medicinal chemistry and materials science. The bromine substituent at the 3-position provides a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methyl ester group offers versatility for hydrolysis or transesterification .

Properties

IUPAC Name

methyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2S.ClH/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7;/h10H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZNBRKFBXIRGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)CNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article delves into its biological activity, synthesizing findings from various studies and research articles to provide a comprehensive overview.

  • Molecular Formula : C8H9BrClNO2S
  • Molecular Weight : 298.58 g/mol
  • CAS Number : 2031268-71-8

The compound features a bromine atom at the 3-position and a carboxylate group at the 2-position, which are critical for its reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds within the thieno[2,3-c]pyrrole family exhibit diverse biological activities, including:

  • Anticancer Properties : Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate has shown promising results in inhibiting cancer cell proliferation. Studies have reported varying IC50 values across different cancer cell lines, indicating its potential as an anticancer agent.
  • Antibacterial Effects : The compound has demonstrated antibacterial activity against various strains of bacteria. Specific studies have reported minimum inhibitory concentrations (MIC) that suggest efficacy against Gram-positive and Gram-negative bacteria.

The biological activity of methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is primarily attributed to its ability to interact with biological targets through binding affinity studies. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and bacterial growth.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in various cancer cell lines, leading to apoptosis.

Anticancer Activity

A study evaluating the anticancer properties of methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate revealed:

Cell LineIC50 (µM)Mechanism
MCF-722.54Apoptosis induction
A54921.30Cell cycle arrest
HCT11619.80Enzyme inhibition

These findings highlight the compound's potential as a therapeutic agent against breast and lung cancers.

Antibacterial Activity

In vitro studies have assessed the antibacterial effectiveness of methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate against various bacterial strains:

Bacterial StrainMIC (µM)Activity
Staphylococcus aureus50Effective
Escherichia coli75Moderate efficacy
Streptococcus agalactiae100Marginal efficacy

This table indicates the compound's varying levels of effectiveness against different bacterial pathogens.

Scientific Research Applications

Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a heterocyclic compound that is a useful research chemical with potential in medicinal chemistry because of its unique structural characteristics.

Overview

  • Description this compound has the molecular formula C8H9BrClNO2S and a molecular weight of 298.59 g/mol. It typically has a purity of 95%.
  • Properties
    • IUPAC Name: methyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;hydrochloride
    • Molecular Formula: C8H9BrClNO2S
    • Molecular Weight: 298.59 g/mol
    • CAS Number: 2031268-71-8

The compound has a bromine atom at the 3-position and a carboxylate group at the 2-position, which are critical for its reactivity and biological interactions. Research indicates that compounds within the thieno[2,3-c]pyrrole family exhibit diverse biological activities.

Anticancer Properties
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate has demonstrated promising results in inhibiting cancer cell proliferation and has potential as an anticancer agent.

A study evaluating the anticancer properties of methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate revealed the following:

Cell LineIC50 (µM)Mechanism
MCF-722.54Apoptosis induction
A54921.30Cell cycle arrest
HCT11619.80Enzyme inhibition

These findings highlight the compound's potential as a therapeutic agent against breast and lung cancers.

Antibacterial Effects
The compound has demonstrated antibacterial activity against various strains of bacteria. Specific studies have reported minimum inhibitory concentrations (MIC) that suggest efficacy against Gram-positive and Gram-negative bacteria.

In vitro studies have assessed the antibacterial effectiveness of methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate against various bacterial strains:

Bacterial StrainMIC (µM)Activity
Staphylococcus aureus50Effective
Escherichia coli75Moderate efficacy
Streptococcus agalactiae100Marginal efficacy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-amino-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate Dihydrochloride

  • CAS : 1998216-51-5
  • Molecular Formula : C₈H₁₂Cl₂N₂O₂S
  • Molecular Weight : 271.16 g/mol
  • Key Differences: Substitution: Amino group replaces bromine at the 3-position. Reactivity: The amino group enables nucleophilic reactions (e.g., acylation) but lacks the bromine’s utility in cross-coupling. Solubility: Dihydrochloride salt increases aqueous solubility compared to the monohydrochloride form of the target compound .

Methyl 4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate Hydrochloride

  • CAS : 2126161-81-5
  • Molecular Formula: C₈H₁₀ClNO₂S
  • Molecular Weight : 219.69 g/mol
  • Key Differences: No bromine substituent, reducing reactivity for metal-catalyzed reactions.

Ethyl 2-(2-chloroacetamido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Hydrochloride

  • CAS : 379255-36-4
  • Molecular Formula : C₁₆H₁₅ClN₂O
  • Molecular Weight : 286.76 g/mol
  • Key Differences: Ethyl ester and chloroacetamido group alter lipophilicity and metabolic stability.

Data Table: Comparative Analysis of Key Parameters

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights
Target Compound (2031268-71-8) C₈H₉BrClNO₂S 298.58 3-Bromo, methyl ester Cross-coupling, hydrolysis
1998216-51-5 C₈H₁₂Cl₂N₂O₂S 271.16 3-Amino, dihydrochloride Nucleophilic acylation, salt-enhanced solubility
2126161-81-5 C₈H₁₀ClNO₂S 219.69 Unsubstituted thienopyrrole Precursor for functionalization
379255-36-4 C₁₆H₁₅ClN₂O 286.76 Ethyl ester, chloroacetamido Lipophilicity modulation

Preparation Methods

Construction of the Thieno[2,3-c]pyrrole Core

The thieno[2,3-c]pyrrole ring system is typically synthesized via cyclization reactions involving precursors such as aminothiophenes or related heterocyclic intermediates. According to patent EP0180500A1, derivatives of dihydro-5,6-4H-thieno[2,3-c]pyrrole can be prepared by cyclization of suitable aminoalkylthiophenes or related compounds under controlled conditions to form the fused bicyclic system.

  • The starting materials often include substituted thiophenes bearing aminoalkyl side chains.
  • Cyclization is achieved by intramolecular nucleophilic attack forming the pyrrole ring fused to the thiophene ring.
  • Reaction conditions typically involve heating in polar solvents or the use of dehydrating agents to promote ring closure.

Bromination at the 3-Position

Selective bromination at the 3-position of the thieno[2,3-c]pyrrole core is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions to avoid polybromination or degradation.

  • The bromination is regioselective due to the electronic and steric environment of the fused ring system.
  • Reaction monitoring ensures mono-bromination at the desired position.

Esterification to Methyl Carboxylate

The carboxylic acid group at the 2-position is converted to the methyl ester via standard esterification methods:

  • Treatment with methanol in the presence of acid catalysts (e.g., sulfuric acid or hydrochloric acid) under reflux conditions.
  • Alternative methods include using methylating agents such as diazomethane for mild esterification.

Formation of Hydrochloride Salt

The free base form of methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent such as ether or ethanol.

  • This step improves the compound's stability, solubility, and handling properties.
  • The hydrochloride salt form is commonly used in pharmaceutical formulations.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Thieno[2,3-c]pyrrole ring formation Aminoalkylthiophene precursor; heat; polar solvent or dehydrating agent Intramolecular cyclization, temperature control critical
Bromination N-bromosuccinimide (NBS) or Br2; mild temperature (0–25 °C); inert solvent (e.g., dichloromethane) Regioselective mono-bromination at C-3
Esterification Methanol; acid catalyst (H2SO4 or HCl); reflux Conversion of carboxylic acid to methyl ester
Hydrochloride salt formation HCl gas or aqueous HCl; solvent (ether, ethanol) Formation of stable hydrochloride salt

Research Findings and Optimization

  • The cyclization step is sensitive to the nature of substituents on the thiophene ring; electron-donating groups can facilitate ring closure, while electron-withdrawing groups may require harsher conditions.
  • Bromination selectivity is optimized by controlling the stoichiometry of brominating agents and reaction time to prevent over-bromination.
  • Esterification yields are improved by using excess methanol and removing water formed during the reaction to drive equilibrium toward ester formation.
  • Salt formation is confirmed by characteristic melting point shifts and spectroscopic changes (e.g., NMR, IR), indicating successful protonation of the pyrrole nitrogen.

Summary Table of Preparation Steps

Stage Key Reagents/Conditions Outcome Challenges
1. Core ring synthesis Aminoalkylthiophene, heat, solvent Formation of thieno-pyrrole ring Control of cyclization selectivity
2. Bromination NBS or Br2, low temp, inert solvent 3-Bromo substitution Avoiding polybromination
3. Esterification Methanol, acid catalyst, reflux Methyl ester formation Driving esterification to completion
4. Hydrochloride salt formation HCl gas or aqueous HCl, solvent Stable hydrochloride salt Maintaining compound integrity

Q & A

Q. What are the optimal synthetic routes for methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions under acidic or microwave-assisted conditions. Classical heating (e.g., in pyridine at 105°C for 3 hours) provides moderate yields, while microwave irradiation (3 minutes in pyridine) significantly reduces reaction time and improves efficiency . Bromination steps require careful control of stoichiometry to avoid over-substitution, as seen in analogous pyrrole derivatives .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: 1H-NMR and 13C-NMR are critical for confirming the structure, particularly for distinguishing bromine and ester substituents. For example, the methyl ester group typically resonates at δ ~3.7–3.9 ppm in 1H-NMR, while bromine substituents induce deshielding in adjacent protons . High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight, especially given potential halogen isotopic patterns .

Example NMR Data (Analogous Compound):

Proton Positionδ (ppm)MultiplicityAssignment
Pyridine H-68.37d (J=4.8 Hz)Aromatic proton
Methyl ester3.85s-COOCH3
Bromine-adjacent7.01sThieno-pyrrole core
Adapted from

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: The hydrochloride salt is hygroscopic and requires storage in a desiccator under inert gas (e.g., argon). Solutions in polar aprotic solvents (e.g., DMF, DMSO) should be prepared fresh to avoid hydrolysis. Safety protocols for brominated compounds must be followed, including fume hood use and PPE (gloves, lab coat) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points or spectral data for derivatives?

Methodological Answer: Discrepancies in melting points (e.g., 234°C vs. 241°C for analogous porphyrin esters) often arise from polymorphic forms or residual solvents . To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use recrystallization from different solvent systems (e.g., ethanol vs. dichloromethane/hexane) to isolate pure phases .
  • Compare HRMS and elemental analysis data to confirm stoichiometry .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

Laboratory Studies: Measure hydrolysis rates at varying pH (4–9) and UV stability using simulated sunlight .

Ecotoxicology: Use split-plot designs (as in agricultural studies) to evaluate effects on model organisms (e.g., Daphnia magna) across multiple exposure levels .

Field Simulations: Deploy soil column experiments to assess leaching potential and biodegradation products .

Example Split-Plot Design:

FactorLevelsReplicates
Trellis SystemHydrolytic vs. Oxidative4
SubplotRootstock (e.g., soil type)5 plants
Sub-subplotSeasonal variation (pH, temp)10 samples
Adapted from

Q. How can microwave-assisted synthesis improve efficiency compared to traditional methods for related heterocycles?

Methodological Answer: Microwave irradiation enhances reaction kinetics via rapid, uniform heating. For example, condensation reactions achieve 85% yield in 3 minutes versus 70% in 3 hours under classical heating . Key considerations:

  • Optimize microwave power (300–600 W) to prevent decomposition.
  • Use solvents with high dielectric loss (e.g., pyridine) for efficient energy transfer .

Efficiency Comparison:

ParameterMicrowaveClassical
Time3 min3 h
Energy Consumption~50 kJ~500 kJ
Solvent Volume4 mL15 mL
Data from

Q. What computational methods support the analysis of this compound’s reactivity in nucleophilic substitutions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic regions, such as the bromine site, for nucleophilic attack. Molecular electrostatic potential (MEP) maps validate these predictions . Pair with kinetic studies (e.g., SN2 vs. SN1 mechanisms) using varying nucleophiles (e.g., amines, thiols) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride

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